molecular formula C21H12N2O7 B11689905 3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

Cat. No.: B11689905
M. Wt: 404.3 g/mol
InChI Key: PUKGFBDFKILDJD-UHFFFAOYSA-N
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Description

3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenoxy group and a benzoic acid moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid typically involves multiple steps, including the formation of the nitrophenoxy group and the isoindole ring. One common method involves the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are typical.

Major Products

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives.

    Coupling: Various biaryl compounds.

Scientific Research Applications

3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(3-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the benzoic acid moiety can form ionic bonds with basic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3-Nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H12N2O7

Molecular Weight

404.3 g/mol

IUPAC Name

3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C21H12N2O7/c24-19-17-8-7-16(30-15-6-2-5-14(10-15)23(28)29)11-18(17)20(25)22(19)13-4-1-3-12(9-13)21(26)27/h1-11H,(H,26,27)

InChI Key

PUKGFBDFKILDJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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